

# anxiolytic and sedative effects of bergamot oil inhalation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Anxiolytic and Sedative Effects of **Bergamot Oil** Inhalation

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Bergamot essential oil (BEO), derived from the peel of Citrus bergamia, is widely utilized in aromatherapy for its purported anxiolytic and sedative properties. This document provides a comprehensive technical overview of the scientific evidence supporting these effects, with a focus on preclinical and clinical research. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying neurobiological mechanisms and signaling pathways are elucidated through diagrams. Evidence indicates that BEO inhalation effectively reduces psychological and physiological markers of stress and anxiety. The mechanisms of action are multifactorial, involving modulation of the GABAergic, serotonergic, and glutamatergic systems, as well as attenuation of the hypothalamic-pituitary-adrenal (HPA) axis. A recently identified neural circuit involving the anterior olfactory nucleus (AON) and the anterior cingulate cortex (ACC) provides a novel framework for understanding BEO's anxiolytic effects.

## Quantitative Data from Preclinical and Clinical Studies



The anxiolytic and sedative effects of **bergamot oil** inhalation have been quantified in both animal models and human clinical trials. The following tables summarize the key findings.

## **Table 2.1: Summary of Preclinical Studies in Rodent Models**



| Animal Model | BEO<br>Concentration<br>& Duration                       | Key<br>Anxiolytic/Sed<br>ative<br>Outcomes                                                                                                                                                                                 | Physiological<br>Changes                                       | Citation |
|--------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|----------|
| Wistar Rats  | Inhalation of<br>1.0%, 2.5%,<br>5.0% BEO                 | Elevated Plus-Maze (EPM): Significantly increased percentage of open arm entries (1.0% & 2.5% BEO) and time spent in open arms (2.5% & 5.0% BEO). Hole-Board Test: Significantly increased number of head dips (2.5% BEO). | Attenuated corticosterone response to acute stress (2.5% BEO). | [1]      |
| Wistar Rats  | Intraperitoneal (i.p.) injection of 250 or 500 µL/kg BEO | Open Field Task (OFT): Significantly reduced grooming behavior; increased immobility suggesting a sedative effect. EPM: Increased time spent in open arms (higher dose); reduced number                                    | Not specified.                                                 | [2][3]   |



|                     |                                                                             | of entries in both arms.                                                                                       |                                                                                     |        |
|---------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--------|
| Wistar Rats         | Inhalation of<br>2.5% BEO daily<br>for 2 weeks<br>(Chronic Stress<br>Model) | Forced Swimming Test (FST): Significantly decreased immobility time, similar to the antidepressant fluoxetine. | No significant effect on corticosterone or ACTH levels in the chronic stress model. | [4][5] |
| Mice (ARS<br>Model) | Inhalation of<br>1.0% BEO                                                   | Exerted significant anxiolytic-like effects in an acute restraint stress (ARS) model.                          | Activated a<br>specific<br>AONGlu → ACCG<br>ABA → Glu neural<br>circuit.            | [6]    |

Table 2.2: Summary of Clinical Studies in Human Subjects



| Study<br>Population                               | Intervention<br>Protocol                                           | Key<br>Anxiolytic/Sed<br>ative<br>Outcomes                                                                                           | Physiological<br>Changes                                                                                                                            | Citation    |
|---------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| 41 Healthy<br>Females                             | 15 minutes of<br>BEO vapor<br>inhalation<br>(crossover<br>design). | Significant improvement in mood states; reduction in negative emotions and fatigue.                                                  | Significantly lower salivary cortisol levels; increased parasympathetic nervous system activity (increased high- frequency heart rate variability). | [7][8][9]   |
| 109 Patients<br>awaiting<br>ambulatory<br>surgery | Inhalation of<br>BEO<br>aromatherapy.                              | Significant reduction in preoperative anxiety as measured by the State-Trait Anxiety Inventory (STAI) compared to the control group. | No significant changes in heart rate or blood pressure compared to the control group.                                                               | [10]        |
| Patients awaiting laparoscopic surgery            | Inhalation of 3%<br>BEO.                                           | Significant reduction in anxiety scores compared to a placebo group.                                                                 | Significant reduction in salivary alphaamylase (a stress marker).                                                                                   | [7][11][12] |
| Mental health clinic visitors                     | 15 minutes of<br>BEO inhalation in<br>a waiting room.              | 17% improvement in positive feelings compared to a control group.                                                                    | Not specified.                                                                                                                                      | [7][13]     |



Surgical ICU Patients Inhalation of lavender and bergamot oil.

Significantly reduced anxiety levels.

Improved sleep quality scores compared to

controls.

[13][14]

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in key cited studies.

#### Preclinical Protocol: Anxiety-Related Behavior in Rats

This protocol is based on the methodology described by Saiyudthong & Marsden (2010).[1]

- Subjects: Male Wistar rats.
- Inhalation Apparatus: Rats are placed individually in an inhalation chamber. Bergamot essential oil (at concentrations of 1.0%, 2.5%, or 5.0% w/w) is vaporized and delivered into the chamber for a specified duration. A control group is exposed to air without BEO.
- Elevated Plus-Maze (EPM) Test:
  - Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
  - Procedure: Immediately following inhalation, each rat is placed at the center of the maze, facing an open arm. The animal's behavior is recorded for 5 minutes.
  - Parameters Measured: Number of entries into open and closed arms, and time spent in each type of arm. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
- Hole-Board Test:
  - Apparatus: An enclosed board with evenly spaced holes in the floor.



- Procedure: The rat is placed in the center of the board, and the number of head dips into the holes is recorded over a 5-minute period. An increase in head-dipping behavior is considered a measure of anxiolysis.
- Physiological Measurement:
  - Immediately after behavioral testing, blood samples are collected to measure plasma corticosterone levels, a primary biomarker for HPA axis activity and stress.

### Clinical Protocol: Psycho-physiological Effects in Humans

This protocol is based on the methodology described by Watanabe et al. (2015).[8][9]

- Subjects: Healthy female volunteers.
- Study Design: A randomized crossover design to minimize inter-subject variability.
- Intervention: Each participant is exposed to three separate experimental conditions on different days:
  - Condition A (Control): 15 minutes of rest.
  - Condition B (Placebo): 15 minutes of exposure to water vapor while resting.
  - Condition C (Experimental): 15 minutes of exposure to water vapor containing bergamot essential oil while resting.
- Psychological Assessment:
  - Following each session, participants complete standardized questionnaires to assess mood and anxiety, such as the Profile of Mood States (POMS) and the State-Trait Anxiety Inventory (STAI).
- Physiological Measurements:
  - Salivary Cortisol: Saliva samples are collected immediately after each 15-minute session to measure cortisol levels.



 Heart Rate Variability (HRV): Electrocardiogram (ECG) is monitored throughout each session to measure HRV. High-frequency (HF) power of HRV is analyzed as an indicator of parasympathetic nervous system activity (the "rest and digest" system).

#### Signaling Pathways and Experimental Workflows

The anxiolytic effects of BEO are mediated by complex neurobiological processes. The following diagrams illustrate key mechanisms and experimental designs.

#### **Diagram: Hypothesized Neurotransmitter Modulation**



Click to download full resolution via product page

Caption: Overview of BEO's influence on key neurotransmitter systems and the HPA axis.

#### **Diagram: AON to ACC Anxiolytic Circuit**



Recent research has identified a specific neural circuit mediating BEO's anxiolytic effects.[6] Inhalation activates glutamatergic neurons in the anterior olfactory nucleus (AON), which in turn project to and activate GABAergic interneurons in the anterior cingulate cortex (ACC). These GABAergic neurons then inhibit local glutamatergic neurons, reducing anxiety-like behavior.



Click to download full resolution via product page

Caption: The AON → ACC neural circuit activated by **Bergamot Oil** inhalation.[6]

### **Diagram: Preclinical Experimental Workflow**





Click to download full resolution via product page

Caption: Standard workflow for preclinical evaluation of BEO's anxiolytic effects.

#### **Discussion of Mechanisms**

The anxiolytic and sedative effects of BEO are not attributed to a single mechanism but rather to a synergistic interplay between multiple neurobiological systems.

- Modulation of GABAergic and Glutamatergic Systems: While early hypotheses pointed towards a benzodiazepine-like action on GABA-A receptors, studies using the antagonist flumazenil have shown that BEO's effects are not counteracted, suggesting a mechanism distinct from benzodiazepines.[15][16] Instead, evidence suggests BEO may promote the release of GABA in brain regions like the hippocampus.[17][18] The newly discovered AON → ACC circuit further clarifies this, demonstrating that BEO can enhance GABAergic inhibition of key glutamatergic neurons, thereby reducing neuronal hyperexcitability associated with anxiety.[6]
- Involvement of the Serotonergic System: The serotonergic system is a critical regulator of mood and anxiety. Research indicates that the anxiolytic properties of BEO may involve the modulation of 5-HT1A receptors, a key target for many anxiolytic and antidepressant drugs.
   [17][19] This pathway is shared by other essential oils, such as lavender, known for their calming effects.[19]
- Attenuation of the HPA Axis: A consistent finding in both preclinical and clinical studies is
   BEO's ability to dampen the physiological stress response. Inhalation of BEO has been



shown to reduce levels of stress hormones, including corticosterone in rats and cortisol and alpha-amylase in humans.[1][7][11] This indicates that BEO can attenuate the activity of the HPA axis, the body's central stress response system.

#### **Conclusion and Future Directions**

The available scientific literature provides robust evidence for the anxiolytic and sedative effects of bergamot essential oil inhalation. These effects are supported by quantitative data from both animal and human studies and are mediated by well-defined neurobiological pathways, including the modulation of GABAergic, serotonergic, and glutamatergic neurotransmission and the attenuation of the HPA axis. The identification of a specific AON  $\rightarrow$  ACC anxiolytic circuit offers a promising avenue for future research.

For drug development professionals, BEO and its active constituents (e.g., linalool, linalyl acetate) represent a promising source for the development of novel, non-sedating anxiolytics. Future research should focus on:

- Large-scale, double-blind, placebo-controlled clinical trials to confirm efficacy in specific anxiety disorders.
- Pharmacokinetic studies to determine the absorption and distribution of inhaled BEO constituents.
- Further elucidation of the molecular targets and downstream signaling cascades involved in its anxiolytic action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acute effects of bergamot oil on anxiety-related behaviour and corticosterone level in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 3. Bergamot Essential Oil Attenuates Anxiety-Like Behaviour in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. Effect of Inhaling Bergamot Oil on Depression-Related Behaviors in Chronic Stressed Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Neural Circuit For Bergamot Essential Oil-Induced Anxiolytic Effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. anandaapothecary.com [anandaapothecary.com]
- 9. researchgate.net [researchgate.net]
- 10. The Anxiolytic Effect of Aromatherapy on Patients Awaiting Ambulatory Surgery: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. The Effect of Inhaled Lavender and Bergamot Oil on Anxiety and Sleep Quality in Intensive Care Patients. [ctv.veeva.com]
- 15. Anxiolytic-Like Effects of Bergamot Essential Oil Are Insensitive to Flumazenil in Rats -PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Aromas Influencing the GABAergic System PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of 5-HT1A Receptor in the Anxiolytic-Relaxant Effects of Bergamot Essential Oil in Rodent PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [anxiolytic and sedative effects of bergamot oil inhalation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176129#anxiolytic-and-sedative-effects-of-bergamot-oil-inhalation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com